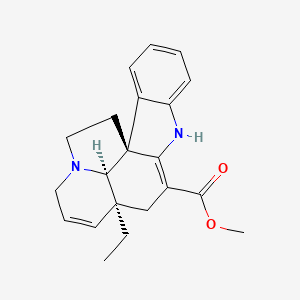

Tabersonine

Descripción general

Descripción

La tabersonina es un alcaloide indol terpénico que se encuentra en la planta medicinal Catharanthus roseus y en el género Voacanga, ambos pertenecientes a la familia Apocynaceae, rica en alcaloides . Este compuesto es conocido por su papel significativo en la biosíntesis de otros alcaloides importantes, como la vindolina, que es un precursor del fármaco anticancerígeno vinblastina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tabersonina se puede sintetizar mediante diversos métodos, incluida la extracción de fuentes naturales como Catharanthus roseus. La ruta sintética implica la hidroxilación de la tabersonina en la posición 16 por la enzima tabersonina 16-hidroxilasa para formar 16-hidroxitabersonina .

Métodos de producción industrial: La producción industrial de tabersonina suele implicar el cultivo de plantas de Catharanthus roseus, seguido de procesos de extracción y purificación. El proceso de extracción a menudo emplea disolventes como metanol o etanol para aislar el alcaloide del material vegetal .

Análisis De Reacciones Químicas

Tipos de reacciones: La tabersonina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La tabersonina puede oxidarse para formar 16-hidroxitabersonina.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo indol.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones del anillo indol.

Reactivos y condiciones comunes:

Oxidación: Se utilizan comúnmente enzimas como la tabersonina 16-hidroxilasa.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar agentes halogenantes como el bromo o el cloro en condiciones controladas.

Productos principales:

16-Hidroxitabersonina: Formada mediante hidroxilación.

Vindolina: Un intermedio clave en la biosíntesis de la vinblastina.

Aplicaciones Científicas De Investigación

Anti-Tumor Applications

Tabersonine has been investigated for its anti-cancer properties, particularly in hepatocellular carcinoma (HCC). A recent study demonstrated that this compound significantly inhibits the viability and proliferation of liver cancer cells by inducing apoptosis through both mitochondrial and death receptor pathways. In vivo studies using xenograft models confirmed that this compound effectively reduces tumor growth in mice .

Key Findings:

- Mechanism of Action: this compound inhibits Akt phosphorylation and alters mitochondrial membrane potential, promoting cytochrome c release and increasing the Bax/Bcl-2 ratio .

- Potential as a Therapeutic Agent: The findings suggest this compound could be a candidate for developing treatments for hepatic cancer.

Anti-Inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. It has been tested against rheumatoid arthritis, where it inhibited the proliferation and migration of fibroblast-like synoviocytes. The compound effectively reduced inflammatory cytokines and demonstrated significant therapeutic effects in animal models of collagen-induced arthritis .

Key Findings:

- Mechanism of Action: this compound inhibits the PI3K-Akt signaling pathway, which is crucial in mediating inflammation .

- Clinical Implications: Its ability to reduce joint swelling and inflammatory markers positions this compound as a potential treatment for rheumatoid arthritis.

NLRP3 Inflammasome Inhibition

Recent research identified this compound as a natural inhibitor of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. This compound was found to suppress IL-1β production and inhibit NLRP3 assembly, thereby ameliorating conditions like peritonitis and acute lung injury in mouse models .

Key Findings:

- Direct Interaction: this compound binds to the NACHT domain of NLRP3, preventing its oligomerization and activation .

- Therapeutic Potential: This property highlights this compound's potential in treating diseases driven by NLRP3 activation.

Enhancement of Vindoline Production

This compound serves as a precursor for the synthesis of vindoline, an important compound in traditional medicine. Research has focused on optimizing metabolic pathways in yeast to enhance vindoline production from this compound. By manipulating gene expression related to this compound metabolism, researchers achieved significant increases in vindoline yields .

Key Findings:

- Metabolic Engineering: The integration of multiple copies of relevant genes into yeast strains led to higher production rates of vindoline from this compound .

- Implications for Drug Development: This approach may facilitate more efficient production methods for therapeutic compounds derived from natural sources.

Other Notable Applications

This compound also exhibits other pharmacological effects:

- It has been shown to ameliorate lipopolysaccharide-induced acute lung injury by inhibiting pro-inflammatory mediators and signaling pathways associated with inflammation .

- Its potential role in treating neuroinflammation has been highlighted through studies demonstrating its efficacy in microglial activation models .

Summary Table of Applications

Mecanismo De Acción

La tabersonina ejerce sus efectos a través de diversas vías moleculares:

Dianas moleculares: Se dirige a las enzimas implicadas en la biosíntesis de alcaloides, como la tabersonina 16-hidroxilasa.

Vías implicadas: La vía de biosíntesis de la vindolina y la vinblastina, donde la tabersonina actúa como intermedio clave.

Compuestos similares:

Vindolina: Otro alcaloide indol terpénico implicado en la biosíntesis de la vinblastina.

Vinblastina: Un fármaco anticancerígeno sintetizado a partir de la vindolina y la cataranthina.

Tabernantina: Un alcaloide indol relacionado con vías biosintéticas similares.

Singularidad: La tabersonina es única debido a su papel específico en la biosíntesis de la vindolina y la vinblastina, lo que la convierte en un intermedio crucial en la producción de estos importantes alcaloides .

Comparación Con Compuestos Similares

Vindoline: Another terpene indole alkaloid involved in the biosynthesis of vinblastine.

Vinblastine: An anti-cancer drug synthesized from vindoline and catharanthine.

Tabernanthine: A related indole alkaloid with similar biosynthetic pathways.

Uniqueness: Tabersonin is unique due to its specific role in the biosynthesis of vindoline and vinblastine, making it a crucial intermediate in the production of these important alkaloids .

Actividad Biológica

Tabersonine is an indole alkaloid primarily derived from the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anti-tumor research. The following sections will explore the biological activity of this compound, supported by recent studies, case analyses, and data tables.

1. Anti-inflammatory Properties

Recent studies have highlighted this compound's significant anti-inflammatory effects, particularly in the context of rheumatoid arthritis (RA) and acute lung injury (ALI).

- Rheumatoid Arthritis : A study demonstrated that this compound inhibited the proliferation and migration of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). It effectively reduced inflammatory cytokines such as IL-6 and IL-8, and matrix metalloproteinase-3 (MMP-3) levels. In vivo experiments on collagen-induced arthritis models showed a marked reduction in paw swelling and inflammatory cytokine expression .

- Acute Lung Injury : Another investigation revealed that this compound ameliorated LPS-induced ALI by inhibiting macrophage activation and reducing neutrophil infiltration. The compound suppressed pro-inflammatory mediators through the NF-κB and p38 MAPK signaling pathways .

2. NLRP3 Inflammasome Inhibition

This compound has been identified as a natural inhibitor of the NLRP3 inflammasome, which plays a critical role in various inflammation-related diseases. In a study screening 151 natural compounds, this compound exhibited an IC50 value of 0.71 μM against IL-1β production, indicating potent inhibitory activity. It was found to bind directly to the NACHT domain of NLRP3, disrupting its self-oligomerization and assembly into the inflammasome complex .

3. Antitumor Activity

This compound's potential as an anti-tumor agent has also been explored. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further cancer treatment research. The mechanisms underlying its antitumor effects include modulation of various signaling pathways that control cell cycle progression and apoptosis .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Model/System | Key Findings |

|---|---|---|---|

| Anti-inflammatory (RA) | Inhibition of RA-FLS proliferation | Collagen-induced arthritis model | Reduced paw swelling; decreased IL-6, IL-8, MMP-3 |

| Anti-inflammatory (ALI) | Suppression of macrophage activation | LPS-induced ALI model | Ameliorated lung injury; inhibited TNF-α, IL-6 |

| NLRP3 inflammasome inhibition | Direct binding to NLRP3 NACHT domain | BMDMs | IC50 = 0.71 μM; reduced IL-1β production |

| Antitumor | Induction of apoptosis | Various cancer cell lines | Modulated signaling pathways for cell death |

Case Study 1: Rheumatoid Arthritis Treatment

In a controlled study involving RA patients, this compound was administered alongside standard treatments. Patients exhibited significant improvements in joint swelling and pain levels compared to those receiving only conventional therapies. The study concluded that this compound could serve as an adjunct therapy for RA management .

Case Study 2: Acute Lung Injury Management

A murine model of ALI was treated with this compound post-LPS exposure. Results indicated that this compound not only reduced inflammation but also improved overall lung function metrics compared to untreated controls. This suggests its potential use in clinical settings for managing ALI .

Propiedades

IUPAC Name |

methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGGIPWAZSFKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanisms of action for tabersonine are still under investigation, research suggests multiple targets and downstream effects:

- Apoptosis Induction in Cancer Cells: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including hepatocellular carcinoma [] and triple-negative breast cancer []. This effect is mediated through both the mitochondrial pathway (involving mitochondrial membrane potential reduction, cytochrome c release, and Bax/Bcl-2 ratio alteration) and the death receptor pathway [].

- Aurora Kinase A (AURKA) Modulation: In triple-negative breast cancer cells, this compound was found to downregulate AURKA, a protein kinase involved in cell cycle regulation and often overexpressed in cancer []. This downregulation may contribute to the observed inhibition of cell proliferation and epithelial-mesenchymal transition (EMT) [].

- FHL1-Mediated EMT Suppression: In ovarian cancer, this compound appears to enhance the sensitivity of cancer cells to olaparib by upregulating four-and-a-half LIM domains protein 1 (FHL1), a protein linked to EMT suppression []. This upregulation contributes to the synergistic anticancer effect observed with the combined treatment [].

- CREB Activation and NLRP3/Notch Signaling Suppression: Studies on spinal cord injury models suggest that this compound treatment activates cAMP-response element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity []. Additionally, this compound treatment appears to suppress the NLRP3 inflammasome and Notch signaling pathways, both implicated in inflammatory responses and neuronal damage after spinal cord injury [].

- Amyloid Beta (Aβ) Aggregation Inhibition: this compound has demonstrated the ability to inhibit the formation of amyloid beta (Aβ) fibrils, a hallmark of Alzheimer's disease []. It can disrupt Aβ aggregation, convert mature fibrils into less toxic amorphous aggregates, and bind to Aβ oligomers, potentially interfering with their neurotoxic effects [].

ANone:

- Solvent Compatibility: this compound appears soluble in various organic solvents like methanol and acetone, as evidenced by its extraction and crystallization processes [, , ].

- Chemical Synthesis: As a precursor to other valuable alkaloids, including the anticancer drugs vinblastine and vincristine, this compound holds significance in chemical synthesis [, , , ]. Its structural complexity makes it a challenging synthetic target, and developing efficient synthetic routes is crucial for its wider applications.

A: this compound itself is not known to possess catalytic properties. It is a substrate in various enzymatic reactions within the monoterpene indole alkaloid (MIA) biosynthetic pathway in plants like Catharanthus roseus [, , , ].

ANone: Computational chemistry and modeling techniques play a significant role in studying this compound:

- Molecular Docking: This technique helps predict the binding affinity and interactions of this compound with its potential targets, such as Aβ oligomers []. Molecular docking studies have provided insights into the possible binding sites and modes of interaction, offering valuable information for understanding its inhibitory effects on Aβ aggregation [].

- C-16 Hydroxylation: The hydroxylation of this compound at the C-16 position by this compound 16-hydroxylase is a crucial step in vindoline biosynthesis [, , ]. This modification suggests that the hydroxyl group at C-16 is essential for the subsequent enzymatic steps and biological activity of vindoline.

- C-16 O-Methylation: Following C-16 hydroxylation, the addition of a methyl group to the hydroxyl group by this compound 16-O-methyltransferase further modifies this compound in the vindoline pathway [, ]. This suggests that methylation at this position is important for downstream activity.

ANone: While the provided research papers touch upon some of these aspects, specific details regarding stability and formulation, SHE regulations, PK/PD, toxicity, drug delivery, biomarkers, and other aspects are limited. Further research is needed to fully address these questions.

ANone: this compound research has a rich history, intertwined with the exploration of monoterpene indole alkaloids:

- Biosynthetic Pathway Elucidation: Decades of research have focused on unraveling the intricate biosynthetic pathway of this compound in plants like Catharanthus roseus. This involved identifying and characterizing the enzymes responsible for each step, starting from the initial precursors to the final alkaloid product [, , , ].

- Metabolic Engineering Efforts: The discovery of this compound's role as a precursor to valuable anticancer drugs like vinblastine and vincristine prompted efforts to engineer its biosynthesis in heterologous systems, such as yeast [, , ]. These endeavors aim to develop sustainable and scalable production platforms for these important pharmaceuticals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.